molecular formula C24H22F3N5O2 B2683687 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1207004-64-5

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2683687
CAS No.: 1207004-64-5
M. Wt: 469.468
InChI Key: KZQPZDAXMJYOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that attracts considerable attention due to its potential applications in medicinal chemistry and pharmacology. This compound's structure, featuring a quinazoline core combined with benzimidazole and piperidine fragments, hints at its versatile biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multiple steps:

  • Formation of the Quinazoline Core: Starting with a substituted anthranilic acid, the core is built through cyclization reactions.

  • Addition of the Piperidine Moiety: Piperidine fragments are introduced using alkylation reactions, often utilizing reagents like haloalkanes.

  • Incorporation of the Benzimidazole Segment: Benzimidazole is synthesized via a condensation reaction involving ortho-phenylenediamine and a carboxylic acid, followed by linking it to the core structure through nucleophilic substitution.

  • Final Assembly: The final step involves linking the trifluoromethyl group, typically introduced through organometallic reagents under controlled temperatures and pressures to ensure proper placement and functionality.

Industrial Production Methods

In an industrial setting, large-scale synthesis optimizes each step to maximize yield and purity. Continuous flow reactors, automated controls for temperature and pressure, and the use of catalysts can streamline the process. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation and Reduction: Depending on the reagents, specific functional groups within the compound can be oxidized or reduced to alter its properties.

  • Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the structure and introduce new functional groups.

  • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, particularly targeting ester or amide bonds.

Common Reagents and Conditions

  • Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled temperatures.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

  • Substitution: Utilizes halides (like NaX) or other electrophiles under mild to moderate temperatures.

Major Products

These reactions typically result in derivatives where new functional groups replace original moieties, potentially enhancing or altering the compound's activity and solubility.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one serves as a valuable intermediate for synthesizing complex molecules and probing reaction mechanisms.

Biology

In biological research, this compound can act as a molecular probe to study enzyme interactions and pathways, particularly those involving kinases or G-protein coupled receptors (GPCRs).

Medicine

The potential pharmaceutical applications are vast, including exploring its efficacy as an anti-cancer agent due to its unique structural features that allow interaction with key biological targets.

Industry

In the industrial realm, it might find use in developing new materials or as a building block for agrochemicals, given its stability and reactivity.

Mechanism of Action

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one's mechanism of action can vary widely based on its application. Generally, it interacts with biological macromolecules such as proteins or nucleic acids, modulating their function through binding interactions.

Molecular Targets and Pathways

The compound's interaction with kinases can alter signal transduction pathways crucial for cell proliferation and survival. Inhibiting these pathways can suppress tumor growth, making it a candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline Derivatives: Other quinazoline-based compounds might share similar biological targets but vary in potency and selectivity.

  • Benzimidazole Containing Molecules: These compounds often exhibit diverse biological activities, such as anti-microbial or anti-viral properties.

Highlighting Uniqueness

What sets 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one apart is its trifluoromethyl group, which enhances its metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile.

Hope this satisfies your curiosity! What's next on your learning journey?

Properties

IUPAC Name

3-[2-oxo-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O2/c25-24(26,27)23-29-19-7-3-4-8-20(19)32(23)13-16-9-11-30(12-10-16)21(33)14-31-15-28-18-6-2-1-5-17(18)22(31)34/h1-8,15-16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQPZDAXMJYOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.